molecular formula C10H18BNO4 B13328356 (3-((tert-Butoxycarbonyl)amino)bicyclo[1.1.1]pentan-1-yl)boronic acid

(3-((tert-Butoxycarbonyl)amino)bicyclo[1.1.1]pentan-1-yl)boronic acid

Cat. No.: B13328356
M. Wt: 227.07 g/mol
InChI Key: FROSKQNBEBZOLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-((tert-Butoxycarbonyl)amino)bicyclo[1.1.1]pentan-1-yl)boronic acid is a compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by its unique bicyclo[1.1.1]pentane structure, which imparts distinct chemical properties and reactivity. The presence of the boronic acid functional group further enhances its utility in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((tert-Butoxycarbonyl)amino)bicyclo[111]pentan-1-yl)boronic acid typically involves multiple steps, starting from commercially available precursors One common synthetic route involves the formation of the bicyclo[11The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(3-((tert-Butoxycarbonyl)amino)bicyclo[1.1.1]pentan-1-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while nucleophilic substitution can result in various substituted derivatives of the bicyclo[1.1.1]pentane core .

Scientific Research Applications

(3-((tert-Butoxycarbonyl)amino)bicyclo[1.1.1]pentan-1-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-((tert-Butoxycarbonyl)amino)bicyclo[1.1.1]pentan-1-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition studies. The bicyclo[1.1.1]pentane core provides a rigid framework that can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • (3-Aminobicyclo[1.1.1]pentan-1-yl)boronic acid
  • (3-Hydroxybicyclo[1.1.1]pentan-1-yl)boronic acid
  • (3-Methylbicyclo[1.1.1]pentan-1-yl)boronic acid

Uniqueness

Compared to these similar compounds, (3-((tert-Butoxycarbonyl)amino)bicyclo[1.1.1]pentan-1-yl)boronic acid is unique due to the presence of the Boc-protected amino group. This protecting group enhances the compound’s stability and allows for selective deprotection under mild conditions, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C10H18BNO4

Molecular Weight

227.07 g/mol

IUPAC Name

[3-[(2-methylpropan-2-yl)oxycarbonylamino]-1-bicyclo[1.1.1]pentanyl]boronic acid

InChI

InChI=1S/C10H18BNO4/c1-8(2,3)16-7(13)12-10-4-9(5-10,6-10)11(14)15/h14-15H,4-6H2,1-3H3,(H,12,13)

InChI Key

FROSKQNBEBZOLB-UHFFFAOYSA-N

Canonical SMILES

B(C12CC(C1)(C2)NC(=O)OC(C)(C)C)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.